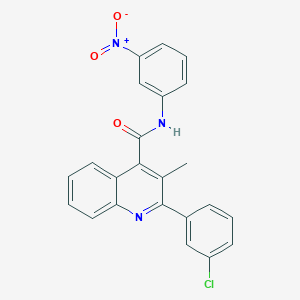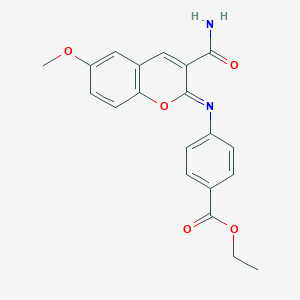
(Z)-ethyl 4-((3-carbamoyl-6-methoxy-2H-chromen-2-ylidene)amino)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-ethyl 4-((3-carbamoyl-6-methoxy-2H-chromen-2-ylidene)amino)benzoate, also known as CMCB, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. CMCB is a member of the chromene family of compounds, which are known for their diverse biological activities. In
作用机制
The mechanism of action of (Z)-ethyl 4-((3-carbamoyl-6-methoxy-2H-chromen-2-ylidene)amino)benzoate is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules. This compound has also been shown to inhibit the activation of the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory properties, this compound has been shown to have antioxidant activity, which may make it useful in the prevention of oxidative stress-related diseases. This compound has also been found to have analgesic properties, which may make it useful in the treatment of pain.
实验室实验的优点和局限性
One advantage of (Z)-ethyl 4-((3-carbamoyl-6-methoxy-2H-chromen-2-ylidene)amino)benzoate is its relatively low toxicity, which makes it suitable for use in in vitro and in vivo experiments. Additionally, this compound is stable under a variety of conditions, which makes it easy to handle and store. However, this compound can be difficult to synthesize in large quantities, which may limit its use in certain experiments.
未来方向
There are many potential future directions for research on (Z)-ethyl 4-((3-carbamoyl-6-methoxy-2H-chromen-2-ylidene)amino)benzoate. One area of interest is in the development of more efficient synthesis methods, which would allow for larger-scale production of the compound. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, the development of this compound analogs with improved properties may lead to the discovery of new therapeutic agents.
合成方法
The synthesis of (Z)-ethyl 4-((3-carbamoyl-6-methoxy-2H-chromen-2-ylidene)amino)benzoate involves the reaction of 3-carbamoyl-6-methoxy-2H-chromen-2-one with ethyl 4-aminobenzoate in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is then reduced to yield this compound. The overall yield of this reaction is moderate, but the purity of the product can be improved through careful purification methods.
科学研究应用
(Z)-ethyl 4-((3-carbamoyl-6-methoxy-2H-chromen-2-ylidene)amino)benzoate has been shown to have a variety of potential applications in scientific research. One area of interest is in cancer research, where this compound has been found to inhibit the growth of cancer cells in vitro. Additionally, this compound has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases such as arthritis. This compound has also been investigated as a potential treatment for Alzheimer's disease, due to its ability to inhibit the aggregation of amyloid beta peptides.
属性
IUPAC Name |
ethyl 4-[(3-carbamoyl-6-methoxychromen-2-ylidene)amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c1-3-26-20(24)12-4-6-14(7-5-12)22-19-16(18(21)23)11-13-10-15(25-2)8-9-17(13)27-19/h4-11H,3H2,1-2H3,(H2,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPYIUCUZDYBHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)OC)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-(4-sec-butylphenyl)-2-[(cyclobutylcarbonyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B444579.png)
![ethyl 2-({3-[(2-fluoroanilino)carbonyl]-6-methoxy-2H-chromen-2-ylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B444580.png)

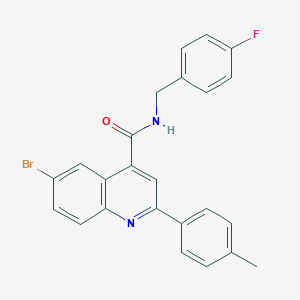
![2-{[4-(2,5-Dimethylphenyl)-3-(methoxycarbonyl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B444586.png)
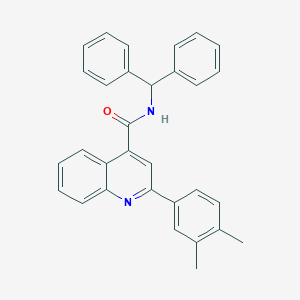
![N-acetyl-3-(4-acetylphenyl)iminobenzo[f]chromene-2-carboxamide](/img/structure/B444588.png)
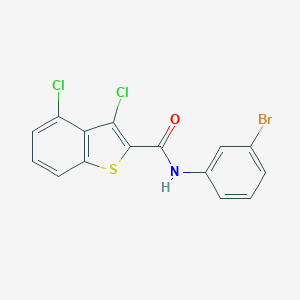

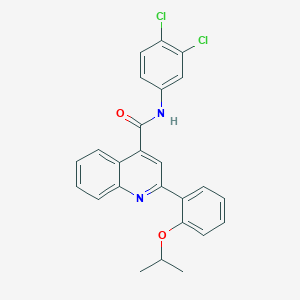
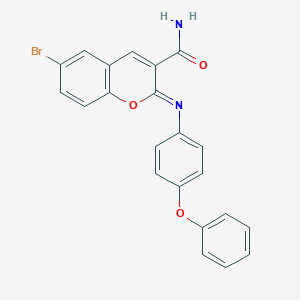
![(2Z)-N-(2-fluorophenyl)-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B444599.png)

